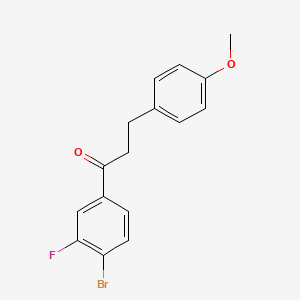

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone

描述

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone is a complex organic compound characterized by the presence of bromo, fluoro, and methoxy functional groups attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where 4-methoxybenzene is reacted with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent halogenation steps introduce bromo and fluoro groups at the appropriate positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

化学反应分析

Types of Reactions: 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form 4'-bromo-3'-fluoro-3-(4-methoxyphenyl)propionic acid.

Reduction: Reduction can yield 4'-bromo-3'-fluoro-3-(4-methoxyphenyl)propanol.

Substitution: Substitution reactions can produce derivatives such as 4'-amino-3'-fluoro-3-(4-methoxyphenyl)propiophenone.

科学研究应用

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biological studies to understand the interaction of functional groups with biological macromolecules.

Industry: It is used in the production of advanced materials and chemical sensors.

作用机制

The mechanism by which 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The presence of bromo and fluoro groups enhances its reactivity, allowing it to participate in various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

相似化合物的比较

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone is unique due to its combination of bromo, fluoro, and methoxy groups. Similar compounds include:

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propionic acid: This compound lacks the propiophenone backbone, resulting in different chemical properties.

3-Fluoro-4-methoxyphenylmagnesium bromide: This compound has a different metal center, leading to distinct reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H14BrF O and features a bromo group at the 4' position, a fluoro group at the 3' position, and a methoxyphenyl group. Its unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structurally related analogues have been shown to inhibit aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer treatment. Studies have demonstrated that derivatives with similar functional groups can effectively modulate estrogen receptor activity, thus potentially serving as therapeutic agents in hormone-dependent cancers .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Aromatase Inhibition : Similar compounds have shown potent inhibition of aromatase, suggesting that this compound may also possess similar properties.

- Estrogen Receptor Modulation : The methoxy group enhances binding affinity to estrogen receptors, which can lead to altered cellular signaling pathways involved in cancer progression .

Case Studies

- Aromatase Inhibitors : A study explored the synthesis and biological evaluation of norendoxifen analogues, revealing that modifications around the phenyl rings significantly influenced their inhibitory potency against aromatase. This suggests potential for similar modifications in this compound to enhance anticancer efficacy .

- Neurotoxicity Assessment : Another study assessed the neurotoxic effects of substituted phenethylamines, providing insights into how structural modifications can influence cytotoxicity in neuronal cells. Although not directly related to our compound, it highlights the importance of understanding structure-activity relationships in drug design .

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Structure | Antimicrobial and anticancer properties |

| Norendoxifen | Structure | Aromatase inhibitor with dual receptor activity |

| Alpha-(4-Methoxyphenyl)propiophenone | Structure | Psychoactive properties affecting CNS pathways |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane. Key parameters include controlling the stoichiometry of the bromo-fluoro aromatic precursor and the 4-methoxyphenylpropionyl chloride. Side reactions, such as over-acylation, are minimized by slow addition of the acyl chloride at 0–5°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as a doublet near δ 6.8–7.2 ppm, while the ketone carbonyl (C=O) is confirmed by absence of proton signals in this region.

- ¹⁹F NMR : A singlet near δ -110 to -115 ppm confirms the fluorine substituent.

- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ corresponds to the ketone C=O stretch.

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the calculated mass (C₁₆H₁₃BrFO₂: ~343.0 g/mol) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Protective Equipment : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation.

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent degradation. Contradictory thermal stability data in similar bromo-fluoro ketones suggest avoiding prolonged exposure to light .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence electronic effects in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings, while the fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group. Computational studies (DFT) on analogous compounds show that the C-Br bond’s low bond dissociation energy (∼65 kcal/mol) facilitates oxidative addition with Pd(0) catalysts. Fluorine’s inductive effect also reduces electron density at the para-position, directing cross-coupling to the bromine site .

Q. What intermolecular interactions dominate the crystal packing of similar bromo-fluoro propiophenones?

- Methodological Answer : X-ray diffraction studies of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveal halogen bonding (Br···O, 3.2 Å) and π-π stacking (3.8 Å spacing) between aromatic rings. These interactions correlate with higher melting points (∼150°C) and reduced solubility in nonpolar solvents, guiding solvent selection for recrystallization .

Q. How can contradictory NMR data in derivatives be resolved to confirm regiochemistry?

- Methodological Answer : Ambiguities in NOE (Nuclear Overhauser Effect) or coupling constants can arise from rotational isomers. Strategies include:

- Variable Temperature NMR : Cooling to -40°C slows rotation, splitting signals into distinct conformers.

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C long-range couplings to confirm substituent positions.

- Computational Modeling (DFT) : Compare calculated chemical shifts with experimental data to validate assignments .

Q. Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between Friedel-Crafts and Ullmann-type routes?

- Methodological Answer : Friedel-Crafts acylation typically achieves 60–75% yield but is sensitive to moisture, while Ullmann coupling (CuI/ligand systems) offers higher regioselectivity (>85% yield) but requires stringent oxygen-free conditions. Contradictions in literature yields often stem from unoptimized catalyst loading (e.g., 10 mol% CuI vs. 5 mol%) or competing protodehalogenation in Ullmann reactions .

Q. Methodological Tables

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIZOIAMGJZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644279 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-92-3 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。